molecular formula C9H13NO2 B13479180 3-Amino-5-(1-methylethoxy)-phenol

3-Amino-5-(1-methylethoxy)-phenol

Cat. No.: B13479180
M. Wt: 167.20 g/mol
InChI Key: NTYOWGQXOPBYCO-UHFFFAOYSA-N
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Description

3-Amino-5-(propan-2-yloxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to the phenol ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(propan-2-yloxy)phenol typically involves the following steps:

    Nitration: The starting material, 3-hydroxyanisole, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Etherification: The hydroxyl group at the 3-position is etherified with isopropyl bromide in the presence of a base like potassium carbonate to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of 3-amino-5-(propan-2-yloxy)phenol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Sodium nitrite, hydrochloric acid, aromatic compounds for coupling.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Azo dyes.

Scientific Research Applications

3-Amino-5-(propan-2-yloxy)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-(propan-2-yloxy)phenol involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Antioxidant Activity: The phenol group can scavenge free radicals, providing antioxidant effects.

    Antimicrobial Activity: The amino and isopropoxy groups can interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxyphenol: Similar structure but lacks the isopropoxy group.

    3-Amino-5-methoxyphenol: Similar structure but has a methoxy group instead of an isopropoxy group.

Uniqueness

3-Amino-5-(propan-2-yloxy)phenol is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-amino-5-propan-2-yloxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,11H,10H2,1-2H3

InChI Key

NTYOWGQXOPBYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)N

Origin of Product

United States

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